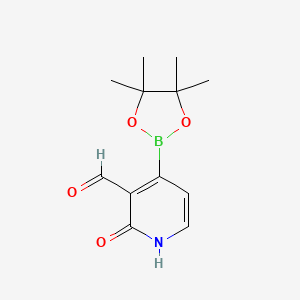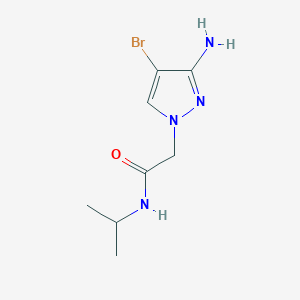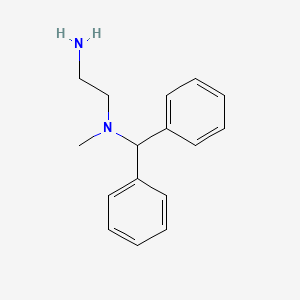
N1-Benzhydryl-N1-methylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Benzhydryl-N1-methylethane-1,2-diamine is an organic compound with the molecular formula C16H20N2 It is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with a benzhydryl group and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzhydryl-N1-methylethane-1,2-diamine typically involves the reaction of benzhydryl chloride with N-methylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where benzhydryl chloride and N-methylethylenediamine are continuously fed into the reactor along with a base. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-Benzhydryl-N1-methylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions at low temperatures.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions are typically performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Compounds with different substituents replacing the benzhydryl group
Scientific Research Applications
N1-Benzhydryl-N1-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-Benzhydryl-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Methylethylenediamine: A simpler analog without the benzhydryl group.
N-Benzhydrylethylenediamine: Lacks the methyl substitution on the nitrogen atom.
N,N-Dimethylethylenediamine: Contains two methyl groups instead of a benzhydryl group.
Uniqueness
N1-Benzhydryl-N1-methylethane-1,2-diamine is unique due to the presence of both a benzhydryl and a methyl group on the ethylenediamine backbone. This dual substitution provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
N'-benzhydryl-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-18(13-12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,17H2,1H3 |
InChI Key |
QMWXDRCCJUYUQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


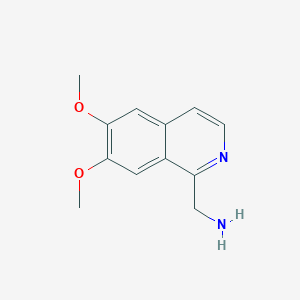
![tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13342012.png)
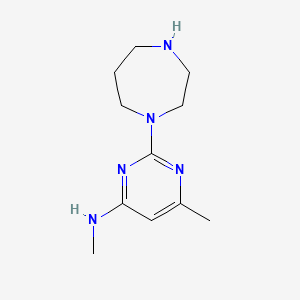

![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
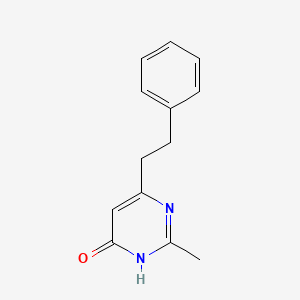
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
